(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one
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Overview
Description
(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one is a chemical compound characterized by the presence of a fluorophenyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-fluoroaniline with a suitable morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the compound is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, modulating their activity. The morpholinone ring may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,6S)-6-(4-fluorophenyl)-3-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenol: This compound shares the fluorophenyl group but has a different core structure.
(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide: Another compound with a fluorophenyl group, but with additional functional groups and a different ring system.
Uniqueness
(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one is unique due to its specific combination of a fluorophenyl group and a morpholinone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
920798-06-7 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(6S)-6-(4-fluorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
XQEGLZHMJLKXFK-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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